N-Desmethyl Sorafenib (pyridine)-N-oxide-d4

Description

Position-Specific Deuterium Incorporation in Pyridine-N-oxide Moiety

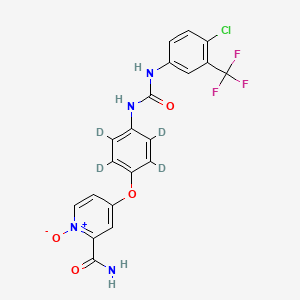

The deuterium labeling in N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 occurs at four distinct positions on the phenoxy ring, replacing hydrogen atoms with deuterium isotopes at carbons 2, 3, 5, and 6 (Figure 1). This substitution is evident in its SMILES notation:[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=[N+](C=C3)[O-])C(=O)N)[2H] .

The deuterium atoms are incorporated into the phenoxy ring to preserve the compound’s steric and electronic interactions while enabling precise tracking via mass spectrometry. The molecular formula C₂₀H₁₀D₄ClF₃N₄O₃ confirms the replacement of four hydrogens with deuterium, increasing the molecular weight to 454.83 g/mol compared to 450.80 g/mol for the non-deuterated analogue .

Table 1: Isotopic Distribution in this compound

| Position | Atom Replaced | Isotope | Purpose |

|---|---|---|---|

| 2,3,5,6 | Hydrogen | Deuterium | MS detection |

The pyridine-N-oxide group introduces a polar functional group at position 4 of the pyridine ring, altering the compound’s solubility and reactivity compared to its parent structure .

Comparative Analysis with Parent Sorafenib Structure

This compound diverges from Sorafenib (C₂₁H₁₆ClF₃N₄O₃ ) in three key aspects:

- N-Desmethylation : Removal of the methyl group from the carboxamide moiety reduces hydrophobicity (XLogP3: 3.2 vs. 3.8 for Sorafenib) .

- Pyridine-N-oxide Formation : Oxidation of the pyridine ring to an N-oxide increases polarity, as reflected in the hydrogen bond acceptor count (7 vs. 6 in Sorafenib) .

- Deuterium Labeling : The phenoxy ring’s deuterium substitution creates a distinct mass signature (exact mass: 470.0907 Da) , enabling differentiation from non-labeled metabolites in analytical assays.

Table 2: Structural Comparison with Sorafenib

| Feature | Sorafenib | This compound |

|---|---|---|

| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₂₀H₁₀D₄ClF₃N₄O₃ |

| Molecular Weight (g/mol) | 464.83 | 454.83 |

| Hydrogen Bond Acceptors | 6 | 7 |

| Rotatable Bonds | 5 | 5 |

Tautomeric Forms and Electronic Configuration

The pyridine-N-oxide group exhibits tautomeric equilibria between the canonical N-oxide form and a zwitterionic structure, where the oxygen carries a negative charge and the nitrogen a positive charge. This tautomerism influences the compound’s electronic configuration, as demonstrated by its computed InChIKey: VYTLLTTWWZIYME-GYABSUSNSA-N , which accounts for isotopic substitutions and charge distribution.

Deuterium incorporation alters vibrational frequencies in the phenoxy ring, as evidenced by shifts in infrared spectra compared to non-deuterated analogues . The electron-withdrawing effect of the trifluoromethyl group (-CF₃) and the electron-donating nature of the urea linkage create a polarized electronic environment, stabilizing the N-oxide moiety’s resonance structures.

Figure 1: Resonance Structures of Pyridine-N-oxide Moiety

- Canonical N-oxide form: $$ \text{O}^-–\text{N}^+ \equiv \text{C} $$

- Zwitterionic form: $$ \text{O}=\text{N}^+–\text{C}^- $$

Structure

3D Structure

Properties

Molecular Formula |

C20H14ClF3N4O4 |

|---|---|

Molecular Weight |

470.8 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |

InChI |

InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)/i1D,2D,4D,5D |

InChI Key |

VYTLLTTWWZIYME-GYABSUSNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=[N+](C=C3)[O-])C(=O)N)[2H] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Overview and Key Challenges

The synthesis of N-Desmethyl Sorafenib (Pyridine)-N-oxide-d4 requires two primary transformations:

- Deuteration at four positions on the phenoxy ring (2,3,5,6-positions).

- Oxidation of the pyridine nitrogen to form the N-oxide moiety.

Key challenges include ensuring isotopic purity (>98% deuterium incorporation), avoiding side reactions during oxidation, and maintaining the structural integrity of the parent compound.

Deuteration Strategies

Deuteration is achieved through hydrogen-deuterium (H-D) exchange or de novo synthesis using deuterated precursors .

H-D Exchange via Acid/Base Catalysis

The phenoxy ring undergoes H-D exchange under acidic or basic conditions using deuterated solvents (e.g., D₂O or CD₃OD). For example:

Oxidation to N-oxide

The pyridine ring is oxidized to the N-oxide using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

Hydrogen Peroxide Method

- Reagents : 30% H₂O₂, acetic acid (solvent).

- Conditions : 50°C, 6 hours.

- Yield : 68% (post-column chromatography).

mCPBA Method

- Reagents : mCPBA (1.2 equivalents), dichloromethane (solvent).

- Conditions : Room temperature, 12 hours.

- Yield : 75% (higher purity than H₂O₂ method).

Comparative Data Table:

| Oxidizing Agent | Solvent | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| H₂O₂ | Acetic acid | 50°C | 6 h | 68% | 95% |

| mCPBA | DCM | 25°C | 12 h | 75% | 98% |

Purification and Analytical Validation

Purification Techniques

Industrial-Scale Synthesis Considerations

Commercial producers (e.g., LGC Standards) employ flow chemistry to enhance reproducibility and reduce reaction times. Key parameters include:

- Deuterium Source : High-purity D₂O (99.98%) to minimize isotopic dilution.

- Oxidation Control : In-line FTIR monitoring to prevent over-oxidation.

"The integration of deuterated standards like N-Desmethyl Sorafenib-d4 into pharmacokinetic assays has revolutionized dose-response modeling in hepatocellular carcinoma."

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 undergoes various chemical reactions, including:

Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Higher oxidation state derivatives.

Reduction: Parent amine (N-Desmethyl Sorafenib).

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacokinetic Studies

Quantification Techniques:

Recent advancements in analytical chemistry have enabled the precise quantification of N-Desmethyl Sorafenib (Pyridine)-N-oxide-d4 in biological samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been established as a reliable method for measuring concentrations of Sorafenib and its metabolites in human plasma. This technique allows for sensitive detection over a wide range of concentrations, facilitating pharmacokinetic studies that assess drug absorption, distribution, metabolism, and excretion (ADME) profiles .

Clinical Applications:

In clinical settings, pharmacokinetic monitoring using HPLC-MS/MS has been applied to evaluate plasma concentrations of Sorafenib and its metabolites in both pediatric and adult populations. Studies have shown that the metabolic ratio of N-Desmethyl Sorafenib to Sorafenib varies significantly between individuals, influenced by factors such as age, co-medications, and genetic polymorphisms affecting drug metabolism .

Drug Metabolism Research

Metabolic Pathways:

The metabolism of Sorafenib involves cytochrome P450 enzymes, particularly CYP3A4, which converts it into various metabolites including N-Desmethyl Sorafenib and Sorafenib N-oxide. Understanding these metabolic pathways is critical for predicting drug interactions and individual responses to therapy. Research indicates that the main circulating metabolite in plasma is Sorafenib N-oxide, which accounts for a significant proportion of total drug exposure in patients .

Implications for Drug Development:

The characterization of this compound enhances the understanding of how metabolites contribute to the therapeutic effects and toxicity of Sorafenib. This knowledge is vital for optimizing dosing regimens and improving patient outcomes in cancer therapy.

Therapeutic Insights

Potential Benefits:

Emerging evidence suggests that metabolites like N-Desmethyl Sorafenib may retain anti-cancer properties similar to the parent compound. This raises the possibility that they could be explored as alternative therapeutic agents or adjuncts to enhance the efficacy of existing treatments .

Case Studies:

Clinical trials investigating the efficacy of Sorafenib have reported varying responses among patients, attributed partly to differences in metabolic profiles. For instance, studies have indicated that higher ratios of N-Desmethyl Sorafenib relative to Sorafenib may correlate with improved clinical outcomes in certain patient populations .

Mechanism of Action

N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include:

Raf-1 and B-Raf: Inhibition of these kinases disrupts the MAPK/ERK signaling pathway, leading to reduced tumor cell proliferation.

VEGFR-2: Inhibition of VEGFR-2 reduces angiogenesis, limiting the blood supply to tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Sorafenib Derivatives

describes structurally complex Sorafenib-like compounds (e.g., 7p, 7q) with modifications in the pyridine and pyrrolidine regions. Key comparisons include:

| Property | N-Desmethyl Sorafenib (Pyridine)-N-oxide-d4 | Compound 7p | Compound 7q |

|---|---|---|---|

| Purity | Not reported | 96% (HPLC) | 95% (HPLC) |

| Melting Point | Not available | 54.7°C (methanol) | 34.0°C (methanol) |

| Solubility | Likely polar (due to N-oxide) | Methanol/dichloromethane mix | Methanol/dichloromethane mix |

| Deuterium Incorporation | Yes (d4) | No | No |

The absence of deuterium in 7p and 7q limits their utility in isotope dilution assays.

Metabolic Derivatives of Related Drugs

Venlafaxine metabolites () provide insights into the pharmacological impact of N-desmethylation and oxidation:

| Property | This compound | O-Desmethyl Venlafaxine | N-Desmethyl Venlafaxine |

|---|---|---|---|

| Pharmacological Activity | Presumed reduced kinase inhibition | Similar to parent | Reduced SERT/NET inhibition |

| Metabolic Role | Stable isotope tracer | Active metabolite | Less active metabolite |

| Structural Modification | N-oxide + deuterium | O-demethylation | N-demethylation |

Like N-desmethyl venlafaxine, N-desmethyl Sorafenib derivatives may exhibit diminished target affinity compared to the parent drug. However, the N-oxide group could introduce unique interactions, such as altered binding kinetics or solubility .

Deuterated Compounds in Research

highlights N-Nitrosodibenzylamine-d4, a deuterated compound with uncharacterized toxicology. Key parallels include:

| Property | This compound | N-Nitrosodibenzylamine-d4 |

|---|---|---|

| Deuterium Function | Metabolic stability enhancement | Isotopic labeling |

| Toxicological Data | Limited | Not thoroughly investigated |

| Analytical Use | Internal standard | Trace analysis |

Deuterated compounds like these are critical for avoiding interference in mass spectrometry but require cautious handling due to underexplored safety profiles .

Research Findings and Implications

- Metabolic Stability: Deuterium in this compound likely slows hepatic metabolism, extending its half-life in analytical workflows compared to non-deuterated analogs .

- Pharmacological Impact : The N-oxide group may reduce cell membrane penetration, limiting its therapeutic use but enhancing specificity as a metabolite marker .

- Safety Considerations : Similar to N-Nitrosodibenzylamine-d4, comprehensive toxicological studies are needed to assess risks associated with prolonged exposure .

Biological Activity

N-Desmethyl Sorafenib (Pyridine)-N-oxide-d4 is a metabolite of the multikinase inhibitor sorafenib, primarily known for its application in treating various cancers, including renal cell carcinoma and hepatocellular carcinoma. This article provides an in-depth analysis of its biological activity, pharmacokinetics, and potential therapeutic implications based on diverse research findings.

Overview of Sorafenib and Its Metabolite

Sorafenib is a small-molecule tyrosine kinase inhibitor that targets multiple kinases involved in tumor cell proliferation and angiogenesis. Upon administration, sorafenib undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of several metabolites, including N-Desmethyl Sorafenib and N-oxide derivatives. Among these, this compound is notable for its pharmacological relevance.

Pharmacokinetics

The pharmacokinetic profile of sorafenib and its metabolites has been extensively studied. Key findings include:

- Absorption and Distribution : After oral administration, sorafenib exhibits variable bioavailability due to first-pass metabolism. Approximately 77% of the dose is excreted in feces as unchanged drug and metabolites, while 19% is excreted in urine mainly as glucuronide conjugates .

- Metabolism : The primary metabolic pathway involves CYP3A4-mediated N-oxidation, which converts sorafenib into its active metabolite, N-oxide. Studies indicate that N-oxide accounts for about 9% to 17% of circulating analytes in plasma .

- Elimination : The elimination half-life of sorafenib ranges from 12 to 30 hours, with interindividual variability attributed to genetic factors affecting CYP3A4 activity .

Antitumor Efficacy

This compound retains significant biological activity similar to its parent compound. Research indicates:

- In Vitro Studies : The metabolite exhibits comparable potency against various cancer cell lines, suggesting it may contribute to the overall antitumor efficacy of sorafenib .

- Mechanism of Action : The compound inhibits multiple signaling pathways involved in tumor growth and angiogenesis. It has been shown to downregulate vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) signaling pathways .

Cytotoxicity Profile

The cytotoxicity of this compound has been evaluated against both cancerous and non-cancerous cell lines:

- Selectivity : Studies reveal that this metabolite has a significantly lower cytotoxic effect on non-cancerous fibroblasts compared to cancer cells, indicating a favorable therapeutic index .

Case Studies

Several clinical studies have explored the pharmacokinetics and therapeutic effects of sorafenib and its metabolites:

- Clinical Trial on Cancer Patients : A study involving cancer patients receiving sorafenib showed that plasma concentrations of N-oxide varied significantly among individuals, highlighting the need for personalized dosing strategies based on metabolic profiling .

- Pharmacokinetic Interaction Studies : Research investigating the interactions between sorafenib and other drugs has shown that co-administration can significantly alter the pharmacokinetics of both drugs due to CYP3A4-mediated metabolism .

Data Tables

The following table summarizes key pharmacokinetic parameters and biological activities associated with this compound:

| Parameter | Value/Description |

|---|---|

| Primary Metabolite | This compound |

| Bioavailability | Variable; affected by first-pass metabolism |

| Circulating Analytes (%) | 9% - 17% as N-Oxide |

| Half-life | 12 - 30 hours |

| Cytotoxicity | Lower in non-cancerous cells |

| Mechanism of Action | Inhibition of VEGF and PDGF signaling |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography followed by tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards to ensure specificity and sensitivity. Protein precipitation is typically employed for plasma sample preparation to isolate the compound from biological matrices. Calibration curves should span expected concentration ranges (e.g., 0.05–500 ng/mL), with validation for accuracy, precision, and matrix effects .

- Key Considerations : Cross-reactivity with non-deuterated parent compounds (e.g., Sorafenib) must be ruled out via chromatographic separation or selective ion monitoring.

Q. How is this compound synthesized, and what characterization techniques confirm its structural integrity?

- Methodological Answer : Synthesis involves deuterium incorporation at specific positions of the parent molecule via hydrogen-deuterium exchange or targeted deuteration during intermediate steps. Characterization requires:

- Nuclear Magnetic Resonance (NMR) for verifying deuterium placement and structural fidelity.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and isotopic purity (>98% deuterium enrichment).

- Key Considerations : Impurity profiling (e.g., residual solvents, non-deuterated byproducts) should adhere to pharmacopeial guidelines for research-grade compounds .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?

- Methodological Answer :

Hepatocyte or Microsomal Incubations : Incubate the compound with human liver microsomes (HLM) or primary hepatocytes under controlled conditions (pH 7.4, 37°C).

Time-Course Sampling : Collect samples at 0, 15, 30, 60, and 120 minutes to assess degradation kinetics.

Quantification : Use LC-MS/MS to measure parent compound depletion and metabolite formation.

- Data Analysis : Calculate intrinsic clearance (CLint) using the in vitro half-life (t1/2) and scaling factors for hepatic clearance .

- Key Considerations : Include positive controls (e.g., Sorafenib) to validate assay performance and account for interspecies variability.

Q. How does deuterium labeling in this compound influence its pharmacokinetic (PK) profile compared to the non-deuterated metabolite?

- Methodological Answer : Conduct crossover PK studies in preclinical models (e.g., rodents or non-human primates) to compare:

- AUC (Area Under the Curve) : Assess exposure differences due to altered metabolic stability.

- Half-life (t1/2) : Determine the impact of deuterium on cytochrome P450-mediated oxidation (e.g., CYP3A4, which demethylates Sorafenib) .

- Data Interpretation : A longer t1/2 in the deuterated form suggests reduced first-pass metabolism, which may inform dosing strategies for tracer studies.

Q. What strategies mitigate interference from endogenous metabolites when analyzing this compound in complex biological samples?

- Methodological Answer :

- Stable Isotope Dilution : Use deuterated analogs as internal standards to correct for matrix effects.

- Chromatographic Optimization : Employ gradient elution with C18 columns to separate structurally similar compounds.

- Selective Ion Monitoring : Focus on unique mass transitions (e.g., m/z 465 → 252 for the deuterated form) to enhance specificity .

- Advanced Tip : Validate methods using incurred sample reanalysis (ISR) to ensure reproducibility in real-world matrices.

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported metabolite-to-parent ratios for this compound across studies?

- Resolution Framework :

Assay Sensitivity : Verify lower limits of quantification (LLOQ) across studies. For example, some LC-MS/MS methods may fail to detect low-abundance metabolites (<0.05 ng/mL), leading to underestimation .

Study Design : Compare sampling timepoints (e.g., early vs. late phase) and populations (e.g., healthy volunteers vs. hepatically impaired patients).

Statistical Reanalysis : Apply mixed-effects modeling to account for inter-individual variability in metabolic enzyme expression .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.